molecular formula C19H16ClN3O B2661730 2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide CAS No. 1396865-00-1

2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide

Cat. No.: B2661730
CAS No.: 1396865-00-1
M. Wt: 337.81
InChI Key: YTQAHPFRTPULFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide (CAS# 1396865-00-1) is a small-molecule compound of significant interest in early-stage oncological and epigenetic research . It features a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, a scaffold identified as a key pharmacophore for targeting the WIN-site of the WDR5 protein . WDR5 is a chromatin-associated scaffold protein that is overexpressed in various cancers, including mixed-lineage leukemia (MLL), and is considered a promising epigenetic drug target . The compound's mechanism of action involves potent inhibition of the WDR5 WIN-site, a key protein-protein interaction interface essential for the activity of MLL histone methyltransferase complexes . By disrupting this interaction, it demonstrates the potential to inhibit cancer cell proliferation, particularly in MLL-rearranged leukemias . Furthermore, derivatives of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole chemical class have also been investigated for their antimicrobial and antifungal properties, indicating broad research potential in other therapeutic areas . This product is supplied with detailed analytical characterization to ensure identity and purity. It is intended for research applications in vitro and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-16-5-2-1-4-15(16)19(24)22-14-9-7-13(8-10-14)17-12-21-18-6-3-11-23(17)18/h1-2,4-5,7-10,12H,3,6,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQAHPFRTPULFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the pyrrolo[1,2-a]imidazole core with a benzamide derivative under suitable conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, purification steps, and quality assurance to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially modifying the pyrrolo[1,2-a]imidazole core or the benzamide moiety.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects

One of the primary applications of compounds related to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives is their anti-inflammatory properties. Research indicates that these compounds can regulate cell-mediated immunity and exhibit anti-arthritic activity. For instance, compounds such as 2,3-di(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have demonstrated significant efficacy in reducing inflammation associated with rheumatoid arthritis .

Case Study: Anti-Arthritic Activity
In a study involving rats with induced adjuvant arthritis, treatment with these compounds resulted in a notable decrease in paw edema, indicating effective anti-inflammatory action. The compounds were administered orally at doses ranging from 12.5 mg/kg to 100 mg/kg over a period of 17 days. The results showed a marked reduction in both primary and secondary lesions associated with the condition .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives. These compounds are being evaluated against various cancer cell lines for their ability to inhibit tumor growth. In particular, studies have indicated that certain analogues demonstrate cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Data Summary: Anticancer Activity
A screening of a drug library identified novel anticancer compounds that exhibited potent activity against multicellular spheroids, which are models used to study tumor behavior and drug response. This research underscores the potential of 2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide in cancer therapy development .

Synthesis and Chemical Properties

The synthesis of This compound involves several steps starting from 2-halo-1,2-di(substituted phenyl)ethanone and 2-amino-4,5-dihydro-3H-pyrrole . The reaction typically occurs in polar organic solvents at controlled temperatures to yield the desired compound efficiently .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Functional Analogues

SK&F 105809
  • Structure : 2-(4-(Methylsulfinyl)phenyl)-3-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Key Features : Dual COX/5-LOX inhibitor with potent anti-inflammatory activity.
  • Biological Activity: Inhibits PGE2 and LTB4 production in human monocytes (IC50 = 0.1 μM and 2.0 μM, respectively). Reduces AA-induced ear edema in mice (ED50 = 44 mg/kg p.o.) .
  • Comparison : Unlike the target compound, SK&F 105809 lacks the benzamide group but includes a pyridyl substituent, which may enhance its interaction with enzyme active sites. The chloro-benzamide in the target compound could improve metabolic stability compared to SK&F 105809’s methylsulfinyl group.
G1Y (N-{[3-(6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazol-2-yl)Phenyl]Methyl}Benzamide)
  • Structure : Benzamide linked via a methylene group to a phenyl-pyrroloimidazole system.
  • Key Features : Structural isomer of the target compound, differing in the position of the pyrroloimidazole attachment (2- vs. 3-position on the phenyl ring).
  • Physicochemical Properties :
    • Molecular weight: 317.38 g/mol.
    • Formula: C20H19N3O .
  • Comparison: Positional isomerism may alter binding kinetics or solubility. The direct benzamide linkage in the target compound (vs.
Compound 14d (5-Amino-3-((4-Bromobenzylidene)Amino)-7-(4-Bromophenyl)-1-Phenyl-7H-Pyrrolo[1,2-c]Imidazole-6-Carbonitrile)
  • Structure : Pyrrolo[1,2-c]imidazole core with bromophenyl and carbonitrile substituents.
  • Physicochemical Properties :
    • Melting point: 259–260°C.
    • Molecular weight: 559 g/mol.
    • Elemental composition: C27H19Br2N5 .
  • Comparison : The pyrrolo[1,2-c]imidazole core in 14d differs from the target compound’s [1,2-a] system, which may influence aromatic stacking interactions. The presence of bromine atoms in 14d increases molecular weight and polarizability compared to the target compound’s chloro substituent.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrrolo[1,2-a]imidazole 2-Chlorobenzamide, phenyl Unknown (assumed enzyme inhibition) ~345 (estimated) Not reported
SK&F 105809 Pyrrolo[1,2-a]imidazole Methylsulfinylphenyl, pyridyl COX/5-LOX inhibition ~369 Not reported
G1Y Pyrrolo[1,2-a]imidazole Benzamide, methylene linker Unknown (structural analog) 317.38 Not reported
Compound 14d Pyrrolo[1,2-c]imidazole Bromophenyl, carbonitrile Not specified 559 259–260

Key Insights from Comparative Analysis

Substituent Effects :

  • Chloro and bromo groups enhance electrophilic character, but bromine’s larger atomic radius may improve binding in hydrophobic pockets .
  • Benzamide moieties (target compound and G1Y) likely improve stability and bioavailability compared to SK&F 105809’s sulfinyl group .

Core Structure Differences: Pyrrolo[1,2-a]imidazole (target compound, SK&F 105809) vs.

Biological Activity

2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro substituent and a pyrrolo[1,2-a]imidazole moiety, which are known to influence its biological activity. The molecular formula is C17H16ClN3C_{17}H_{16}ClN_3, with a molecular weight of 305.78 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

Research indicates that this compound may act as an inhibitor of specific protein interactions involved in cancer progression. Notably, it has been studied for its ability to inhibit the WDR5-WIN site, a chromatin-regulatory scaffold protein implicated in several cancers .

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant antitumor effects. For instance, it has shown potent inhibition of cell proliferation in various cancer cell lines. The IC50 values for these effects typically range from 0.5 to 5 µM, indicating strong activity against tumor cells .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Preliminary results suggest that it may inhibit viral replication through mechanisms similar to those observed with other pyrrolo[1,2-a]imidazole derivatives. Specifically, it has shown efficacy against certain RNA viruses in laboratory settings .

Other Biological Activities

Additional studies have reported antimicrobial properties against both gram-positive and gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Research Findings and Case Studies

StudyFocusKey Findings
Study A Antitumor ActivityIC50 values ranged from 0.5 to 5 µM in various cancer cell lines; significant inhibition of proliferation observed.
Study B Antiviral PropertiesDemonstrated efficacy against RNA viruses; potential mechanism involves inhibition of viral replication.
Study C Antimicrobial ActivityEffective against gram-positive and gram-negative bacteria; mechanism includes membrane disruption.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1 : Coupling of a pyrroloimidazole intermediate with a substituted phenyl group via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. For example, a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core can be functionalized at the 3-position with a bromophenyl group for subsequent reactions .
  • Step 2 : Amide bond formation between the chlorobenzoyl chloride derivative and the amine-functionalized intermediate. This is often achieved using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
  • Validation : LCMS (m/z 754 [M+H]+) and HPLC retention time (1.32 min under QC-SMD-TFA05 conditions) are critical for confirming purity and structural integrity .

Advanced: How can researchers resolve contradictory data between in vitro enzyme inhibition assays and in vivo efficacy studies for this compound?

Answer:
Discrepancies often arise due to bioavailability, metabolite interference, or off-target effects. Methodological strategies include:

  • Pharmacokinetic Profiling : Assess plasma/tissue concentrations via LC-MS/MS to correlate in vitro IC50 values (e.g., COX/5-LOX inhibition at 0.1–2.0 μM ) with in vivo exposure. Preclinical ADME studies for structurally similar compounds (e.g., GDC-0449) use radiolabeled analogs to track distribution and metabolism .
  • Metabolite Identification : Use human liver microsomes (HLMs) or hepatocytes to identify active/inactive metabolites that may alter efficacy .
  • Orthogonal Assays : Validate target engagement in vivo using pharmacodynamic markers (e.g., reduced LTB4/PGE2 levels in inflammatory exudates at ED50 = 15–41 mg/kg orally ).

Basic: What are the primary biological targets and signaling pathways modulated by this compound?

Answer:
Key targets include:

  • Androgen Receptor (AR) Signaling : 3-Aryl-substituted pyrroloimidazoles block AR nuclear localization in castration-resistant prostate cancer models, as shown via immunofluorescence and luciferase reporter assays .
  • Kinase Inhibition : Analogous compounds (e.g., (1S,3R)-3-acetamido derivatives) inhibit CDK9, validated through kinase profiling panels and Western blotting for phospho-RNAPII .
  • Dual COX/5-LOX Inhibition : SK&F 105809 (structurally related) inhibits PGE2 (IC50 = 0.1 μM) and LTB4 (IC50 = 2.0 μM) in human monocytes, suggesting anti-inflammatory applications .

Advanced: How is X-ray crystallography employed to characterize the compound’s binding mode with its targets?

Answer:

  • Crystallization : Co-crystallize the compound with target proteins (e.g., WDR5 or CDK9) using vapor diffusion methods. For small-molecule structures, SHELX programs (e.g., SHELXL/SHELXD) refine crystallographic data to 0.043 R-factor resolution .
  • Hydrogen Bond Analysis : Key interactions (e.g., C=O···H-N imidazole) are quantified using geometric parameters (bond lengths 1.8–2.1 Å, angles 150–170°) .
  • Validation : Compare experimental electron density maps with computational models (e.g., OpenEye Toolkits) to confirm stereochemistry .

Basic: What in vitro assays are recommended to evaluate the compound’s antitumor potential?

Answer:

  • Cell Viability : SRB assay in HeLa, MDA-MB-231, or ACHN cell lines, with adriamycin as a positive control .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation.
  • Migration/Invasion : Boyden chamber assays with Matrigel-coated membranes .

Advanced: How can researchers optimize the compound’s bioavailability for oral administration?

Answer:

  • Salt Formation : Improve solubility via hydrochloride or mesylate salts.
  • Prodrug Design : Esterify hydroxyl groups (e.g., 2-methylpropyl esters) to enhance intestinal absorption, as demonstrated in related compounds .
  • Caco-2 Permeability Assays : Measure apparent permeability (Papp) to predict absorption. For GDC-0449 analogs, Papp > 10 × 10⁻⁶ cm/s indicates high bioavailability .

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to confirm aromatic protons (δ 7.2–8.5 ppm) and amide bonds (δ 10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C20H19N3O, m/z 317.384 ).
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5% area) .

Advanced: What computational tools are used to predict the compound’s ADME properties?

Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict clearance and volume of distribution using GastroPlus or Simcyp, calibrated with preclinical data from rat/dog studies .
  • CYP450 Inhibition Assays : Use human recombinant CYPs (e.g., CYP3A4/2D6) to assess metabolic stability and drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.